![molecular formula C22H28FN3O2 B2791796 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide CAS No. 903341-04-8](/img/structure/B2791796.png)
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a fluorophenyl group, a methoxyphenyl group, and a methylpiperazine moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Fluorophenyl Intermediate:
Formation of the Methoxyphenyl Intermediate:
Coupling of Intermediates: The fluorophenyl and methoxyphenyl intermediates may be coupled through a series of reactions involving amide bond formation, often using reagents such as carbodiimides or acyl chlorides.
Introduction of the Piperazine Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve high yields and purity. Techniques such as continuous flow chemistry, catalytic processes, and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas and a metal catalyst or reducing agents such as lithium aluminum hydride.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Exploration of its potential use in the development of new materials with unique properties.
Biology: Study of its effects on biological systems, including cell signaling pathways and gene expression.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may involve interactions with specific molecular targets such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may be unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its molecular targets.
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to exhibit antidepressant , analgesic , and antitumor properties. The following mechanisms have been proposed:
- Serotonin Receptor Modulation : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and pain perception.
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction.
Antidepressant Activity
A study evaluated the antidepressant effects of similar compounds with piperazine structures. The findings indicated that these compounds could significantly reduce depressive-like behaviors in animal models, likely through serotonin receptor modulation.
Analgesic Activity
Research on related acetamide derivatives has demonstrated significant analgesic effects in pain models. The compound's ability to interact with pain pathways suggests it may serve as an effective analgesic agent.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The following table summarizes some key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Induction of apoptosis |
A549 (Lung) | 12.5 | Cell cycle arrest |
HCT116 (Colon) | 10.8 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed an IC50 value of 15.2 µM, indicating significant cytotoxicity. The study concluded that the compound induces apoptosis through mitochondrial pathways.
- Evaluation in A549 Cells : Another study focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of 12.5 µM. Flow cytometry analysis indicated that treatment led to G1 phase arrest, suggesting a mechanism involving cell cycle regulation.
- HCT116 Colon Cancer Study : In HCT116 colon cancer cells, the compound exhibited an IC50 value of 10.8 µM, confirming its potential as a therapeutic agent against colorectal cancer.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2/c1-25-11-13-26(14-12-25)21(18-5-9-20(28-2)10-6-18)16-24-22(27)15-17-3-7-19(23)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQSEISMXZQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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